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molecular formula C11H7NO6 B3049716 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 21695-33-0

2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B3049716
M. Wt: 249.18 g/mol
InChI Key: RPFFHROJAGNUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148352B2

Procedure details

4-carboxyphthalic anhydride (benzene tricarboxylic acid anhydride) (1.0 g, 0.0052 mol), glycine (0.3907 g, 0.0052 mol) and 50–60 mls of glacial acetic acid were added to a 100 ml round-bottom flask equipped with a reflux condenser, heating mantle and stir plate. The system was placed under a N2 atmosphere and heated to a gentle reflux. The progress of the reaction was monitored by TLC. After 7 hours the clear colourless solution was cooled to room temperature. The resulting white precipitate was filtered through a Buchner funnel and washed three times with 10 mls of distilled water. This crude material was recrystallized in EtOH/H2O to afford the desired product as a powdery white solid. The filtrate was evaporated under vacuum using a rotary evaporator. The crude material was recrystallized from EtOH/H2O to yield a second batch of white powdery product. Individual batches were dried in air for 24 hours and then in vacuo for 48–72 hours to afford 100 in a combined yield of 1.02 g (78%): mp=262–265° C.; Rf 0.70 (A): Rf 0.47 (B): Rf 0.20 (D): 1H NMR (DMSO-d6) δ 4.33 (s, 2H), 8.02 (d, J=7.8 Hz, 1H), 8.24 (bs, 1H), 8.36 (d, J=7.8 Hz, 1H); MS m/z (rel intensity) 249 (13), 248 (100), 204 (36); IR (cm−1): 2750–3300 (OH), 3052 (C═CH), 2671 (C—H), 1776 (C═O), 1731 (C═O), 1705 (C═O), 1620 (C═C), 1420 (C═C), 1300 (C—O), 1122 (C—O), 746 (C═CH).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3907 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2].[NH2:15][CH2:16][C:17]([OH:19])=[O:18]>C(O)(=O)C>[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:15]([CH2:16][C:17]([OH:19])=[O:18])[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.3907 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir plate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
heated to a gentle reflux
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered through a Buchner funnel
WASH
Type
WASH
Details
washed three times with 10 mls of distilled water
CUSTOM
Type
CUSTOM
Details
This crude material was recrystallized in EtOH/H2O

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(C(=O)N(C2=O)CC(=O)O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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